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molecular formula C9H20ClN B1279679 1-Butyl-1-methylpyrrolidinium Chloride CAS No. 479500-35-1

1-Butyl-1-methylpyrrolidinium Chloride

Cat. No. B1279679
M. Wt: 177.71 g/mol
InChI Key: BOOXKGZZTBKJFE-UHFFFAOYSA-M
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Patent
US09295981B2

Procedure details

In a pressure reactor made of stainless steel and having an internal volume of 50 ml, 0.05 mmol of [Ru(CO)3Cl2]2 as a ruthenium compound, 0.05 mmol of Co2(CO)8 as a cobalt compound, and 0.25 mmol of butylmethylpyrrolidinium chloride as a halide salt were introduced and mixed at room temperature, and thus a catalyst system was obtained. 5.0 mmol of norbornene and 5.0 mL of methyl formate were added to this catalyst system, subsequently the reactor was purged with nitrogen gas at 0.5 MPa, and the system was maintained for 15 hours at 120° C. Thereafter, the reactor was cooled to room temperature, and the pressure was released. A portion of the remaining organic phase was withdrawn, and the components of the reaction mixture were analyzed by using gas chromatography. According to the analysis results, the amount of methyl norbornane monocarboxylate produced by the reaction was 7.07 mmol (yield in terms of norbornene 70.7%).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[Ru(CO)3Cl2]2
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Co2(CO)8
Quantity
0.05 mmol
Type
reactant
Reaction Step Three
Quantity
0.25 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
halide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mmol
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl-].C([N+]1(C)CCCC1)CCC.[CH:12]12[CH2:18][CH:15]([CH2:16][CH2:17]1)[CH:14]=[CH:13]2.[CH:19]([O:21][CH3:22])=[O:20]>[Ru].[Co]>[C:12]12([C:19]([O:21][CH3:22])=[O:20])[CH2:18][CH:15]([CH2:16][CH2:17]1)[CH2:14][CH2:13]2 |f:0.1|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
[Ru(CO)3Cl2]2
Quantity
50 mL
Type
reactant
Smiles
Step Three
Name
Co2(CO)8
Quantity
0.05 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
0.25 mmol
Type
reactant
Smiles
[Cl-].C(CCC)[N+]1(CCCC1)C
Step Five
Name
halide salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
5 mmol
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)OC
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced
ADDITION
Type
ADDITION
Details
mixed at room temperature
CUSTOM
Type
CUSTOM
Details
thus a catalyst system was obtained
CUSTOM
Type
CUSTOM
Details
subsequently the reactor was purged with nitrogen gas at 0.5 MPa
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reactor was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A portion of the remaining organic phase was withdrawn
CUSTOM
Type
CUSTOM
Details
results

Outcomes

Product
Name
Type
product
Smiles
C12(CCC(CC1)C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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